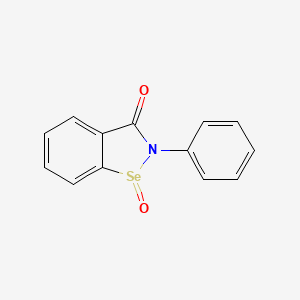

Ebselen Oxide

Descripción

Propiedades

IUPAC Name |

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTLFLABILGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327255 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-83-8 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebselen Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ebselen Oxide: A Technical Guide to its Use as a Negative Control in Ebselen Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound renowned for its potent antioxidant and anti-inflammatory properties. A significant body of research has focused on its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPX), thereby reducing hydroperoxides and protecting cells from oxidative damage. In studies investigating the specific mechanisms of Ebselen, the use of a proper negative control is paramount to distinguish its GPX-mimetic and thiol-dependent activities from other pharmacological effects. Ebselen oxide, the oxidized form of Ebselen, has been proposed as such a control. This technical guide provides an in-depth analysis of this compound's suitability as a negative control, presenting comparative data, experimental protocols, and key signaling pathways.

Chemical Properties and Rationale for Use as a Negative Control

Ebselen's biological activity is intrinsically linked to the selenium atom in its benzisoselenazolone core. This selenium atom can readily react with thiols, a critical step in its catalytic cycle for peroxide reduction. This compound, in which the selenium atom is oxidized to a selenoxide, is hypothesized to have a significantly diminished capacity for these key reactions. While Ebselen can be oxidized to this compound in vivo, commercial sources also provide this compound, which is described as lacking antioxidant activity, suggesting its utility as a negative control[1].

Table 1: Physicochemical Properties of Ebselen and this compound

| Property | Ebselen | This compound |

| Chemical Formula | C₁₃H₉NOSe | C₁₃H₉NO₂Se |

| Molecular Weight | 274.18 g/mol | 290.18 g/mol |

| Appearance | Light yellow solid | Crystalline solid |

| CAS Number | 60940-34-3 | 104473-83-8[1] |

Comparative Biological Activity

The central premise for using this compound as a negative control lies in its attenuated antioxidant capacity compared to Ebselen. The following table summarizes available quantitative data from a key study investigating their relative efficacy in a microsomal lipid peroxidation assay.

Table 2: Comparative Antioxidant Activity of Ebselen and this compound Derivative

| Compound | Lag Doubling Concentration (μM) in Iron/ADP/Ascorbate-Induced Microsomal Lipid Peroxidation |

| Ebselen | 0.13[2] |

| Selenoxide derivative | ~1.0[2] |

This data indicates that the selenoxide derivative of Ebselen is approximately 7.7 times less potent than Ebselen in protecting microsomal membranes from lipid peroxidation, supporting the hypothesis of its reduced antioxidant function[2].

Experimental Protocols

To rigorously validate the use of this compound as a negative control, it is essential to perform head-to-head comparisons with Ebselen in relevant assays. Below are detailed protocols for key experiments.

Glutathione Peroxidase (GPX)-like Activity Assay (Coupled Reductase Assay)

This assay is the gold standard for measuring the GPX-mimetic activity of compounds like Ebselen. It measures the rate of NADPH consumption, which is coupled to the reduction of an organic hydroperoxide by the test compound in the presence of glutathione (GSH) and glutathione reductase (GR). A reduced GPX-like activity of this compound compared to Ebselen in this assay would provide strong evidence for its suitability as a negative control.

Principle:

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Reduced glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Organic hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)

-

Ebselen and this compound stock solutions (dissolved in a suitable solvent like DMSO)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in a 96-well plate or cuvette.

-

Add Ebselen, this compound, or vehicle control to the respective wells/cuvettes and pre-incubate for a short period.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of NADPH consumption is proportional to the GPX-like activity of the test compound.

Expected Outcome: Ebselen is expected to show a significant rate of NADPH consumption, indicative of its GPX-like activity. In contrast, this compound, as a negative control, should exhibit a substantially lower or negligible rate of NADPH consumption.

Thiol Reactivity Assay

Ebselen's mechanism of action involves the cleavage of its Se-N bond by thiols. To assess the differential reactivity of Ebselen and this compound with thiols, a direct reactivity assay can be performed.

Principle: The reaction of Ebselen with a thiol like glutathione (GSH) leads to the formation of a selenenyl sulfide adduct. This reaction can be monitored spectrophotometrically.

Materials:

-

Phosphate buffer

-

Reduced glutathione (GSH)

-

Ebselen and this compound stock solutions

-

UV-Vis spectrophotometer

Procedure:

-

In a cuvette, add phosphate buffer and a solution of Ebselen or this compound.

-

Initiate the reaction by adding a solution of GSH.

-

Monitor the change in absorbance at a wavelength characteristic of the formation of the selenenyl sulfide adduct or the consumption of the reactants.

Expected Outcome: Ebselen is expected to react readily with GSH, leading to a rapid change in the UV-Vis spectrum. The reactivity of this compound with GSH is expected to be significantly slower or absent, demonstrating its reduced ability to interact with thiols in the same manner as Ebselen.

Cellular Antioxidant Activity Assay

To confirm the differential antioxidant effects in a biological context, a cellular antioxidant assay can be employed. This type of assay measures the ability of a compound to protect cells from an induced oxidative stress.

Principle:

Materials:

-

Cultured cells (e.g., A549, Calu-6, or primary cells)[2]

-

Cell culture medium

-

Oxidative stressor (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Ebselen and this compound stock solutions

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ebselen, this compound, or vehicle control for a defined period.

-

Induce oxidative stress by adding the chosen oxidative stressor to the cell culture medium.

-

After an incubation period, assess cell viability using a suitable assay.

Expected Outcome: Pre-treatment with Ebselen should protect the cells from oxidative stress-induced cell death, resulting in higher cell viability compared to the vehicle control. In contrast, this compound should offer significantly less or no protection, demonstrating its lack of cellular antioxidant activity. It is important to note that at higher concentrations (e.g., 10-20 µM), Ebselen itself can induce cell death in some cell lines[2][3]. Therefore, a careful dose-response analysis is crucial.

Signaling Pathways and Molecular Interactions

Understanding the molecular interactions of Ebselen is key to interpreting experimental results. The primary antioxidant mechanism of Ebselen involves mimicking the catalytic cycle of glutathione peroxidase.

Ebselen can also interact with the thioredoxin (Trx) system, which provides an alternative pathway for its antioxidant effects.

The utility of this compound as a negative control stems from the modification of the selenium center, which is expected to hinder these critical interactions with thiols like GSH and the active site of thioredoxin reductase.

Synthesis and Characterization

For rigorous experimental control, researchers may need to synthesize and characterize this compound.

Synthesis of this compound

This compound can be prepared by the oxidation of Ebselen. A general procedure involves dissolving Ebselen in a suitable solvent and treating it with an oxidizing agent.

A potential synthetic route:

-

Dissolve Ebselen in a solvent such as chloroform or dichloromethane.

-

Add an oxidizing agent, for example, hydrogen peroxide, and stir the reaction mixture.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by crystallization or column chromatography.

Characterization

The identity and purity of synthesized Ebselen and this compound should be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for Ebselen and this compound

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ⁷⁷Se NMR (76 MHz, CDCl₃) δ (ppm) | HRMS (m/z) |

| Ebselen | 8.13 (d), 7.70–7.62 (m), 7.50–7.40 (m), 7.29 (t)[4] | 165.7, 139.1, 137.6, 132.5, 129.4, 129.3, 127.6, 126.7, 126.5, 125.4, 123.7[4] | 959.9[4] | - |

| This compound | 8.15 (dd), 7.96 (dd), 7.86–7.79 (m), 7.55 (dd), 7.49 (t), 7.42 (tt)[4] | 166.9, 135.8, 134.6, 133.2, 130.5, 129.7, 129.0, 128.5, 127.0, 126.3, 115.0[4] | 1090.1[4] | [M+H]⁺: 291.9878[4] |

Conclusion and Recommendations

The available evidence strongly suggests that this compound is a suitable negative control for investigating the GPX-like and thiol-dependent antioxidant activities of Ebselen. Its oxidized selenium center results in a significantly diminished capacity to participate in the catalytic reduction of peroxides.

For robust and conclusive research, it is highly recommended that researchers:

-

Directly compare the activity of Ebselen and this compound in the specific assay system being used.

-

Perform dose-response experiments for both compounds to establish their respective potencies and potential for off-target effects at higher concentrations.

-

Ensure the purity and stability of this compound under the experimental conditions.

By employing this compound as a negative control, researchers can more definitively attribute the observed biological effects of Ebselen to its well-characterized antioxidant mechanisms, leading to a clearer understanding of its therapeutic potential.

References

Beyond HER2: An In-depth Technical Guide to the Multifaceted Biological Activity of Ebselen Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen oxide, an organoselenium compound and a principal in vivo metabolite of ebselen, has garnered significant attention for its diverse biological activities that extend well beyond its recently discovered role as an allosteric inhibitor of HER2. This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile molecule.

Core Biological Activities and Mechanisms of Action

This compound's biological effects are underpinned by its ability to interact with a variety of cellular targets and signaling pathways. Its mechanisms of action are multifaceted and include enzyme inhibition, modulation of inflammatory cascades, and regulation of cellular redox homeostasis.

Enzyme Inhibition

This compound has been identified as an inhibitor of several classes of enzymes, most notably histone deacetylases (HDACs). This includes both zinc-dependent HDACs and NAD+-dependent sirtuins (SIRTs). The inhibitory activity of this compound against these epigenetic regulators suggests its potential as a therapeutic agent in oncology and other diseases characterized by aberrant gene expression.[1][2]

Anti-inflammatory and Antioxidant Properties

Ebselen, the parent compound of this compound, is a well-established mimetic of glutathione peroxidase, a key enzyme in the cellular antioxidant defense system.[3] This property allows it to catalytically reduce a wide range of hydroperoxides, thereby mitigating oxidative stress. Furthermore, ebselen has been shown to suppress the production of pro-inflammatory mediators by inhibiting enzymes such as lipoxygenases and nitric oxide synthases.[4] It also interferes with the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5]

Neuroprotection

The neuroprotective effects of ebselen are likely a consequence of its potent antioxidant and anti-inflammatory activities. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[6][7][8] In models of ischemic brain injury, ebselen has been shown to reduce neuronal damage.[9][10]

Modulation of Signaling Pathways

This compound and its parent compound, ebselen, have been shown to modulate several critical signaling pathways:

-

MAPK Pathway: Ebselen has been observed to selectively inhibit the activation of specific mitogen-activated protein kinases (MAPKs), such as p38 and JNK, in response to cellular stress.[11][12]

-

NF-κB Pathway: Ebselen can inhibit the nuclear translocation of NF-κB, a key step in its activation and the subsequent transcription of pro-inflammatory genes.[5]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the inhibitory activities of this compound and its parent compound, ebselen, against various biological targets.

| Target Class | Specific Target | Compound | Activity (IC50/EC50/Ki) | Reference |

| Histone Deacetylases (Zinc-dependent) | HDAC1 | This compound | ~1-10 µM | [1] |

| HDAC2 | Ebselen | >50% inhibition at 10 µM | [2] | |

| HDAC3 | This compound | ~1-10 µM | [1] | |

| HDAC4 | This compound | ~1-10 µM | [1] | |

| HDAC5 | Ebselen | 3.4 µM | [1] | |

| HDAC5 | This compound | ~1-10 µM | [1] | |

| HDAC6 | Ebselen | 6.9 µM | [1] | |

| HDAC6 | This compound | ~1-10 µM | [1] | |

| HDAC7 | This compound | ~1-10 µM | [1] | |

| HDAC8 | Ebselen | 1.2 µM | [1] | |

| HDAC8 | This compound | 0.2 µM | [1] | |

| HDAC9 | Ebselen | 3.7 µM | [1] | |

| HDAC9 | This compound | ~1-10 µM | [1] | |

| Histone Deacetylases (NAD+-dependent) | SIRT1 | This compound | 0.3 - 6 µM | [2] |

| SIRT2 | This compound | 0.3 - 6 µM | [2] | |

| SIRT3 | This compound | 0.3 - 6 µM | [2] | |

| SIRT5 | This compound | 0.3 - 6 µM | [2] | |

| Kinases | JNK | Ebselen | ~10 µM | [6] |

| Oxidoreductases | NADPH Oxidase 2 (Nox2) | Ebselen | 0.6 µM (cell-free) | [3][13] |

| Prostaglandin D Synthase | Inorganic Selenocompounds | 11-12 µM (purified enzyme) | [14] | |

| Other Enzymes | Extracellular Nucleoside Diphosphokinase (NDPK) | Ebselen | 6.9 ± 2 µM | [15] |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Ebselen | Dose-dependent inhibition | [16] | |

| Endothelial Nitric Oxide Synthase (eNOS) | Ebselen | 6 µM (aortic rings), 8.5 µM (homogenates) | [4] | |

| Protein-RNA Interaction | YTHDF1 | Ebselen | EC50 = 3.22 µM (DMR assay), IC50 = 3.565 ± 0.009 µM (AlphaScreen) | [17] |

| Cellular Assays | Lung Cancer Cell Growth (A549) | Ebselen | ~12.5 µM | [18][19] |

| Lung Cancer Cell Growth (Calu-6) | Ebselen | ~10 µM | [18][19] | |

| Normal Human Pulmonary Fibroblast Growth (HPF) | Ebselen | ~20 µM | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 3, 4, 5, 6, 7, 8, 9)

-

Acetylated AMC-labeled peptide substrates specific for each HDAC isoform

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a defined amount of each recombinant HDAC enzyme to the wells of a 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the specific acetylated AMC-labeled peptide substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for an additional 10-20 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20]

c-Jun N-Terminal Kinase (JNK) Activity Assay

Objective: To assess the effect of ebselen on JNK activity in a cellular context.

Materials:

-

PC12 cells

-

Hydrogen peroxide (H₂O₂)

-

Ebselen stock solution (in DMSO)

-

Cell lysis buffer

-

JNK activity assay kit (containing GST-c-Jun fusion protein beads, kinase assay buffer, and ATP)

-

Antibodies: anti-phospho-c-Jun, anti-JNK

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture PC12 cells to 70-80% confluency and then serum-starve for 24 hours.

-

Pre-treat the cells with various concentrations of ebselen or vehicle (DMSO) for 30 minutes.

-

Induce JNK activation by treating the cells with 300 µM H₂O₂ for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with GST-c-Jun fusion protein beads to pull down active JNK.

-

Wash the beads to remove non-specifically bound proteins.

-

Resuspend the beads in kinase assay buffer containing ATP.

-

Incubate at 30°C for 30 minutes to allow JNK to phosphorylate the c-Jun substrate.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with an anti-phospho-c-Jun antibody to detect JNK activity.

-

Normalize the results by probing with an anti-JNK antibody to determine the total amount of JNK pulled down.

-

Quantify the band intensities to determine the effect of ebselen on JNK activity.[6]

NADPH Oxidase 2 (Nox2) Inhibition Assay (Cell-Free System)

Objective: To measure the direct inhibitory effect of ebselen on the activity of the reconstituted Nox2 enzyme complex.

Materials:

-

Purified recombinant Nox2 components (p47phox, p67phox, Rac, and membrane fraction containing gp91phox and p22phox)

-

Assay buffer (e.g., phosphate buffer containing MgCl2 and ATP)

-

NADPH

-

Arachidonic acid (for activation)

-

Cytochrome c (as a superoxide indicator)

-

Ebselen stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reconstitute the Nox2 enzyme complex by combining the purified components in the assay buffer.

-

Add serial dilutions of ebselen or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the reconstituted Nox2 complex to the wells.

-

Initiate the reaction by adding NADPH and arachidonic acid.

-

Immediately add cytochrome c to the wells.

-

Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.

-

Calculate the percent inhibition of Nox2 activity for each concentration of ebselen.

-

Determine the IC50 value from the dose-response curve.[3]

Antioxidant Capacity Assays (ORAC and DPPH)

Objective: To quantify the antioxidant capacity of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay:

-

Principle: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), thus preventing the decay of a fluorescent probe (fluorescein).[21]

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a black 96-well plate, mix the this compound solutions with a fluorescein solution.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH solution.

-

Monitor the fluorescence decay every minute for a set period (e.g., 60 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the area under the curve (AUC) for each sample and compare it to a standard antioxidant (e.g., Trolox) to determine the ORAC value.[21]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare solutions of this compound at various concentrations.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[22]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.

Caption: Inhibition of the JNK signaling pathway by this compound.

Caption: this compound's interference with the NF-κB signaling pathway.

Caption: General workflow for determining HDAC inhibition by this compound.

Conclusion

This compound is a promiscuous molecule with a rich pharmacology that extends far beyond its effects on HER2. Its ability to inhibit a range of enzymes, particularly histone deacetylases, coupled with its potent antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation in a variety of disease contexts. This technical guide provides a foundational understanding of the non-HER2 biological activities of this compound, offering valuable data and protocols to guide future research and drug development efforts. Further studies are warranted to fully elucidate the therapeutic potential of this multifaceted compound.

References

- 1. Developing selective histone deacetylases (HDACs) inhibitors through ebselen and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of endothelial nitric oxide synthase by ebselen. Prevention by thiols suggests the inactivation by ebselen of a critical thiol essential for the catalytic activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenoorganic compound, ebselen, inhibits nitric oxide and tumor necrosis factor-alpha production by the modulation of jun-N-terminal kinase and the NF-kappab signaling pathway in rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. Neuroprotective effect of ebselen on rat hippocampal slices submitted to oxygen-glucose deprivation: correlation with immunocontent of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ebselen inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of rat brain prostaglandin D synthase by inorganic selenocompounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ebselen is a potent non-competitive inhibitor of extracellular nucleoside diphosphokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. flore.unifi.it [flore.unifi.it]

- 18. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ebselen Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen Oxide, formally known as 1-oxide-2-phenyl-1,2-benzisoselenazol-3(2H)-one, is the oxidized metabolite of Ebselen. Ebselen is a well-studied organoselenium compound with potent antioxidant and anti-inflammatory properties, mimicking the activity of glutathione peroxidase. This compound, while lacking the direct antioxidant properties of its parent compound, is a key molecule in understanding the metabolic fate and biological activity of Ebselen.[1] It has also been identified as a potent inhibitor of α-Methylacyl coenzyme A racemase (AMACR) and has been investigated for its role in inhibiting the replication of viruses like HIV-1.[2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with experimental protocols, comparative data, and visual workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 104473-83-8 | [4] |

| Molecular Formula | C₁₃H₉NO₂Se | [1][4] |

| Molecular Weight | 290.18 g/mol | [2][4] |

| Appearance | White to beige crystalline solid/powder | [4] |

| Purity | ≥95% to ≥98% (HPLC) | [4] |

| Melting Point | 178-182 °C (decomposes) | [5] |

| Solubility | DMSO: 5-10 mg/mL, DMF: 10 mg/mL, Ethanol: 5 mg/mL | [1][4] |

| SMILES | O=C1N(c2ccccc2)--INVALID-LINK--c3ccccc13 | [4] |

| InChI | 1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | [4][6] |

Synthesis of this compound

This compound is synthesized through the oxidation of its precursor, Ebselen. The two primary methods reported in the literature utilize ozone (O₃) and hydrogen peroxide (H₂O₂) as oxidizing agents. The choice of method may depend on the desired scale, yield, and available equipment. It is crucial to perform these reactions under anhydrous conditions to prevent the hydrolysis of the this compound product to the corresponding seleninic acid.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Method 1: Oxidation with Ozone

Oxidation of Ebselen with ozone is reported to provide a near-quantitative yield of this compound. This method requires an ozone generator and careful control of the reaction temperature.

Experimental Protocol:

-

Dissolve Ebselen (0.201 mmol, 55.2 mg) in dry deuterated chloroform (CDCl₃), previously passed through anhydrous potassium carbonate (K₂CO₃).

-

Cool the reaction mixture to -20 °C in a suitable cooling bath.

-

Bubble ozone gas through the solution for approximately 12 minutes, or until the initial yellow color of the solution is completely discharged.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Once the reaction is complete, remove the solvent in vacuo to yield this compound as a white solid.[5]

Method 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide offers a more readily available oxidizing agent for the synthesis of this compound. The reaction progress can be conveniently monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol:

-

Dissolve Ebselen (2.01 mmol, 550 mg) in dichloromethane (40 mL).

-

Add hydrogen peroxide (2.4 mmol, 0.28 mL of a 26.5% solution) to the reaction mixture.

-

Stir the reaction at room temperature overnight.[7]

-

Alternatively, for monitoring purposes, dissolve Ebselen (0.35 mmol, 96 mg) in CDCl₃ (10 mL) containing an internal standard such as dimethyl sulfone.

-

Add one equivalent of hydrogen peroxide and monitor the reaction progress by ¹H NMR spectroscopy at 25 °C. The reaction is reported to be 50% complete after 40 minutes and 90% complete after 140 minutes under these conditions.[5]

-

Upon completion, the product can be isolated by removal of the solvent. Further purification may be necessary.

Comparative Summary of Synthesis Methods

| Parameter | Ozone Oxidation | Hydrogen Peroxide Oxidation |

| Reagent | Ozone (O₃) | Hydrogen Peroxide (H₂O₂) |

| Solvent | Dry CDCl₃ | Dichloromethane or CDCl₃ |

| Temperature | -20 °C | Room Temperature |

| Reaction Time | ~12 minutes | Several hours to overnight |

| Yield | 99% | Variable, reported up to 82% recovery of Ebselen under certain conditions, suggesting incomplete reaction. |

| Monitoring | TLC | ¹H NMR |

Purification of this compound

Purification of this compound is critical to remove any unreacted Ebselen, the seleninic acid hydrolysis product, and other byproducts. While specific protocols for this compound are scarce, methods used for Ebselen and its analogs can be adapted.

Purification Workflow

Caption: Potential purification strategies for this compound.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. For Ebselen, recrystallization from ethanol, 1,2-dichloroethane, or butanone-2 has been reported.[5] These solvents should be considered for the recrystallization of this compound. The choice of solvent will depend on the solubility of this compound at different temperatures.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If the solution is colored, treatment with activated carbon may be beneficial to remove colored impurities.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Chromatography

Flash chromatography on silica gel is a powerful technique for separating compounds with different polarities. Given that this compound is more polar than Ebselen, this method should be effective for their separation.

General Flash Chromatography Protocol:

-

Prepare a silica gel column in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic proton signals will be shifted downfield compared to Ebselen due to the electron-withdrawing effect of the Se=O bond. |

| ¹³C NMR | Aromatic carbon signals will also show shifts, and the carbonyl carbon signal will be informative. |

| ⁷⁷Se NMR | A distinct chemical shift for the selenium atom in the +IV oxidation state is expected, significantly different from the +II state in Ebselen. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (m/z = 290.18 for the most abundant isotopes) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for the C=O and Se=O bonds are expected. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the retention time differing from that of Ebselen. |

Biological Signaling Pathways

Ebselen and its oxide are known to interact with various biological signaling pathways, primarily due to their ability to modulate cellular redox status and interact with cysteine residues in proteins.

Oxidative Stress and Anti-inflammatory Pathways

Caption: Modulation of oxidative stress and inflammatory pathways by Ebselen.

Ebselen has been shown to inhibit pro-inflammatory signaling pathways such as the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) pathways.[5] It can also modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, Ebselen can promote the release and nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The choice between ozone and hydrogen peroxide for synthesis will depend on laboratory capabilities and desired reaction parameters. Careful purification is necessary to obtain high-purity this compound, and a combination of recrystallization and chromatographic methods may be most effective. The provided experimental protocols and comparative data serve as a valuable resource for researchers working with this important metabolite of Ebselen. Understanding the synthesis and properties of this compound is crucial for further elucidating the complex biological activities of Ebselen and for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Metabolism of Ebselen to Ebselen Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of ebselen, with a specific focus on its conversion to ebselen oxide. This document outlines quantitative pharmacokinetic data, detailed experimental methodologies for preclinical assessment, and visual representations of the metabolic pathways and experimental workflows.

Quantitative Data on Ebselen Pharmacokinetics

| Treatment (Single Oral Dose) | Cmax (ng/mL) | AUC0-t (ng*hr/mL) | Tmax (hours) | t1/2 (hours) |

| 200 mg Ebselen | 30.3 | 117.4 | 1.5 | 6.4 |

| 400 mg Ebselen | - | - | - | - |

| 800 mg Ebselen | 83.4 | 880.6 | 2.3 | 16.7 |

| 1600 mg Ebselen | - | - | - | - |

Data presented as Mean ± SD, except for Tmax which is presented as Median (Minimum, Maximum). Data for the 400 mg and 1600 mg doses were not fully detailed in the available public information.

Experimental Protocols

This section details the methodologies for key experiments to investigate the in vivo metabolism of ebselen to this compound in a preclinical rat model.

In Vivo Metabolism Study in Rats

This protocol outlines the procedures for animal handling, dosing, and sample collection to study the metabolism of ebselen.

2.1.1. Animal Model

-

Species: Male Wistar rats (or other appropriate strain)

-

Age: 8-10 weeks

-

Weight: 200-250 g

-

Acclimation: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.

2.1.2. Dosing

-

Formulation: Prepare a suspension of ebselen in a suitable vehicle, such as 0.5% carboxymethyl cellulose.

-

Route of Administration: Oral gavage is a common and clinically relevant route.

-

Dose: A range of doses can be used, for example, 10 mg/kg body weight.

2.1.3. Sample Collection

-

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing). Use tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues, particularly the liver.

-

Liver Homogenate Preparation:

-

Perfuse the liver with ice-cold saline to remove any remaining blood.

-

Weigh the liver and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and store it at -80°C until analysis.

-

Analytical Method: HPLC-MS/MS for Quantification of Ebselen and this compound

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of ebselen and this compound in biological matrices.

2.2.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or liver homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2.2.2. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

2.2.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ebselen: Precursor ion > Product ion (specific m/z values to be determined through method development).

-

This compound: Precursor ion > Product ion (specific m/z values to be determined through method development).

-

Internal Standard: Precursor ion > Product ion.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ebselen to this compound and the experimental workflow for its in vivo study.

Metabolic Pathway of Ebselen to this compound

Structural and Mechanistic Divergence of Ebselen and its Oxidized Metabolite, Ebselen Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen, a synthetic organoselenium compound, has long been recognized for its potent antioxidant and anti-inflammatory properties, primarily attributed to its glutathione peroxidase (GPx)-like activity. Its oxidized metabolite, Ebselen Oxide, has historically been considered an inactive byproduct. However, recent research has unveiled a distinct and significant pharmacological profile for this compound, establishing it as a potent allosteric inhibitor of the HER2 receptor tyrosine kinase, a key target in oncology. This technical guide provides an in-depth exploration of the core structural and functional differences between Ebselen and this compound, offering a comparative analysis of their mechanisms of action, impact on signaling pathways, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related scientific fields.

Introduction: The Dichotomy of a Seleno-Organic Compound and its Oxide

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a well-characterized seleno-organic molecule with a broad spectrum of biological activities.[1] Its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx) has been a cornerstone of its therapeutic potential, positioning it as a powerful antioxidant.[2] In biological systems, Ebselen can be oxidized to form this compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide). For many years, this oxidized form was largely dismissed as lacking the antioxidant capabilities of its parent compound.[3]

Recent breakthroughs, however, have necessitated a paradigm shift in our understanding of this compound. Groundbreaking studies have identified it as a novel allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a critical oncogene in various cancers.[4][5] This discovery not only assigns a distinct and potent bioactivity to this compound but also highlights a fascinating divergence in the pharmacological profiles of these two closely related molecules. This guide will dissect these differences at a molecular and mechanistic level.

Structural Differences

The fundamental difference between Ebselen and this compound lies in the oxidation state of the selenium atom within the benzisoselenazolone core. Ebselen features a selenium atom in the +2 oxidation state, which is integral to its catalytic, redox-cycling activity. In this compound, the selenium atom is further oxidized to the +4 state, bearing an additional oxygen atom. This seemingly minor structural alteration has profound implications for the molecule's reactivity and biological targets.

Chemical Structures:

Caption: Chemical structures of Ebselen and this compound.

Comparative Biological Activities and Quantitative Data

The addition of an oxygen atom to the selenium center dramatically shifts the pharmacological activity from antioxidant to targeted kinase inhibition. The following tables summarize the available quantitative data for Ebselen and this compound, highlighting their distinct biological effects.

Table 1: Comparative Antioxidant and Cytotoxic Activities

| Compound | GPx-like Activity | Antioxidant Capacity | Cytotoxicity (IC50) |

| Ebselen | Potent mimic of glutathione peroxidase.[2] | Effective scavenger of peroxynitrite and other reactive oxygen species.[3] | A549 cells: ~12.5 µM, Calu-6 cells: ~10 µM, HPF cells: ~20 µM (at 24h).[6] |

| This compound | Lacks significant antioxidant activity.[3] | Can be formed by the reaction of Ebselen with peroxynitrite, thereby consuming it.[4] | Data not widely available, but shows selective inhibition of HER2+ cancer cell proliferation.[7] |

Table 2: Comparative HER2 Inhibition

| Compound | Inhibition of JMHER2/FERME Interaction (IC50) | Inhibition of HER2 Activation (EC50) |

| Ebselen | 44 nM[7] | Data not available |

| This compound | 634 nM[7] | SKBR3 cells (24h): 23.9 µM, SKBR3 cells (48h): 26.9 µM[7] |

Differential Mechanisms of Action and Signaling Pathways

The structural divergence of Ebselen and this compound dictates their distinct mechanisms of action and their influence on cellular signaling pathways.

Ebselen: A Modulator of Redox Homeostasis via the Nrf2 Pathway

Ebselen's primary mechanism of action as an antioxidant is its ability to mimic glutathione peroxidase, catalyzing the reduction of hydroperoxides by glutathione.[2] This activity is central to its protective effects against oxidative stress. Furthermore, Ebselen is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[7][8] By reacting with cysteine residues on Keap1, the negative regulator of Nrf2, Ebselen promotes the nuclear translocation of Nrf2 and the subsequent expression of a battery of antioxidant and detoxification genes.[7][8]

Caption: Ebselen activates the Nrf2 signaling pathway.

This compound: A Targeted Allosteric Inhibitor of HER2 Signaling

In stark contrast to its parent compound, this compound functions as a highly specific allosteric inhibitor of the HER2 receptor tyrosine kinase.[4] HER2 is a key driver of cell proliferation and survival in certain cancers. This compound is proposed to bind to the juxtamembrane region of HER2, stabilizing it in an inactive conformation and thereby preventing its downstream signaling cascade, which includes the PI3K/Akt and MAPK/ERK pathways.[4][7] This mode of action is distinct from that of many conventional HER2 inhibitors that target the ATP-binding site of the kinase domain.

Caption: this compound inhibits the HER2 signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, characterization, and biological evaluation of Ebselen and this compound.

Synthesis of Ebselen and this compound

Synthesis of Ebselen: A common method for the synthesis of Ebselen involves the reaction of 2-(chloroseleno)benzoyl chloride with an appropriate primary amine.[6]

Experimental Workflow for Ebselen Synthesis:

Caption: General workflow for the synthesis of Ebselen.

Synthesis of this compound: this compound can be synthesized by the oxidation of Ebselen. While various oxidizing agents can be employed, a common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Protocol:

-

Dissolve Ebselen in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the Ebselen solution with stirring.

-

Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Glutathione Peroxidase (GPx)-like Activity Assay

The GPx-like activity of Ebselen and its analogues can be determined using a coupled-enzyme assay. This indirect method measures the rate of NADPH oxidation, which is proportional to the GPx activity.

-

Principle: The assay couples the reduction of an organic hydroperoxide by the test compound and glutathione (GSH) with the reduction of the resulting oxidized glutathione (GSSG) back to GSH by glutathione reductase (GR). This latter reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.[9]

-

Protocol Overview:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

-

Add the sample (Ebselen, this compound, or control) to the reaction mixture.

-

Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation, which reflects the GPx-like activity of the sample.

-

HER2 Kinase Assay

The inhibitory effect of this compound on HER2 kinase activity can be assessed using various in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[2]

-

Protocol Overview:

-

Set up the kinase reaction including HER2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Add the test compound (this compound) at various concentrations.

-

Incubate the reaction mixture to allow for ATP consumption.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer. The reduction in signal in the presence of the inhibitor is used to determine its potency (e.g., IC50).

-

Western Blot Analysis for Nrf2 Activation

To assess the activation of the Nrf2 pathway by Ebselen, the nuclear translocation of Nrf2 can be quantified by Western blotting.

-

Protocol Overview:

-

Treat cells with Ebselen or a vehicle control for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for Nrf2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1). An increase in the nuclear Nrf2 signal in Ebselen-treated cells indicates pathway activation.[10]

-

Conclusion

The distinct pharmacological profiles of Ebselen and this compound underscore the critical role of the selenium oxidation state in determining biological activity. While Ebselen acts as a potent antioxidant through its GPx-like activity and activation of the Nrf2 pathway, this compound emerges as a promising targeted anticancer agent through its allosteric inhibition of HER2. This technical guide provides a comprehensive overview of their structural differences, comparative biological activities, and divergent mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research into the therapeutic potential of these fascinating seleno-organic compounds. A deeper understanding of the structure-activity relationships of Ebselen and its metabolites will undoubtedly pave the way for the rational design of novel therapeutics for a range of diseases, from those driven by oxidative stress to various forms of cancer.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Effect of substituents on the GPx-like activity of ebselen: steric versus electronic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ebselen augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of the Selenoxide Moiety in the Biological Activity of Ebselen Oxide: A Technical Guide

Abstract

Ebselen, a well-documented organoselenium compound, is renowned for its antioxidant and anti-inflammatory properties, primarily attributed to its ability to mimic the enzyme glutathione peroxidase (GPx).[1] However, the oxidation of its selenium core to a selenoxide fundamentally alters its pharmacological profile, yielding Ebselen Oxide—a compound with distinct mechanisms of action and therapeutic targets. This technical guide provides an in-depth analysis of the role of the selenoxide group, contrasting the activities of Ebselen and this compound. We will explore how this single oxidative transformation shifts the molecule's primary activity from broad antioxidant defense to targeted allosteric enzyme inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of this important class of compounds.

Introduction: From Ebselen to this compound

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) has been the subject of extensive research for its ability to catalyze the reduction of hydroperoxides, thereby protecting cells from oxidative damage.[1][2] Its mechanism is largely centered on the selenium atom's ability to cycle through different oxidation states, reacting with thiols and reactive oxygen species (ROS).[3] The oxidation of Ebselen yields this compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide), a derivative where the selenium atom is bonded to an oxygen atom.[4][5] While structurally similar, this modification has profound implications for the molecule's biological activity, creating a compound with a novel and specific mechanism of action that diverges significantly from its parent molecule.

The Selenoxide Group: A Determinant of Novel Activity

The presence of the selenoxide group is the key differentiator in the bioactivity of this compound compared to Ebselen. It shifts the molecule's primary function from general antioxidation to specific, targeted inhibition of key signaling proteins.

A Shift from GPx Mimicry to Allosteric HER2 Inhibition

The most significant functional change imparted by the selenoxide group is the transformation of Ebselen from a GPx mimic into a potent allosteric inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2).[6] HER2 is a tyrosine kinase receptor that is a major oncogene in multiple cancers.[6]

-

Ebselen: Does not inhibit HER2 activity.[6]

-

This compound: Functions as a new allosteric inhibitor of HER2. It targets the ezrin/radixin/moesin (ERM)-binding motif within the juxtamembrane region of HER2, maintaining the receptor in a catalytically repressed state. This specific interaction prevents HER2 activation and downstream signaling.[6]

This discovery positions this compound not as a general antioxidant, but as a targeted agent for HER2-positive cancers, with potential applications in combination with existing HER2-targeted therapies.[6]

Comparative Antioxidant and Anti-inflammatory Activity

While this compound gains a new primary mechanism, its antioxidant properties are altered compared to Ebselen.

-

Antioxidant Activity: In studies measuring protection against iron-induced lipid peroxidation, Ebselen is significantly more potent than its selenoxide derivative. The concentration required to double the lag time before peroxidation was 0.13 µM for Ebselen, whereas approximately 1.0 µM was needed for the selenoxide derivative.[7] This suggests that while some antioxidant capacity is retained, it is not the primary mode of action for this compound.

-

Peroxynitrite Scavenging: Ebselen rapidly reacts with peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent involved in inflammation, to form this compound as the sole selenium-containing product.[5] The rate constant for this reaction is on the order of 10⁶ M⁻¹ s⁻¹.[5] The subsequent reduction of this compound back to Ebselen within the cell could create a catalytic cycle for detoxifying peroxynitrite, representing a crucial anti-inflammatory pathway.[5]

Quantitative Data Presentation

The functional differences between Ebselen and this compound are clearly demonstrated in quantitative assays. The following tables summarize key data from comparative studies.

Table 1: Inhibition of HER2 Activity and Cancer Cell Proliferation

| Compound | Target/Assay | Cell Line | EC₅₀ | Time Point |

|---|---|---|---|---|

| This compound | HER2 Activation | SKBR3 | 23.9 µM | 24 h |

| This compound | HER2 Activation | SKBR3 | 26.9 µM | 48 h |

| Ebselen | HER2 Activation | SKBR3 | No effect | - |

Data sourced from studies on HER2-positive breast cancer cell lines.[6]

Table 2: Antioxidant Activity Against Lipid Peroxidation

| Compound | Assay | Measurement | Concentration |

|---|---|---|---|

| Ebselen | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | 0.13 µM |

| This compound | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | ~1.0 µM |

| Sulfur Analog of Ebselen | Iron/ADP/Ascorbate-induced lipid peroxidation | Doubling of lag time | 2.0 µM |

Data reflects the concentration required to double the control lag time in microsomal membranes.[7]

Signaling Pathways and Mechanisms

The selenoxide group directs this compound towards a distinct signaling pathway compared to the broader redox modulation associated with Ebselen.

Allosteric Inhibition of the HER2 Signaling Pathway

This compound's primary target is the HER2 receptor. By binding to the juxtamembrane region, it prevents the conformational changes necessary for receptor dimerization and activation. This blocks the entire downstream signaling cascade, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and growth in HER2-positive cancers.

Caption: this compound allosterically inhibits HER2, preventing downstream signaling.

The Peroxynitrite Detoxification Cycle

The reaction of Ebselen with peroxynitrite (ONOO⁻) to form this compound is a key part of its anti-inflammatory action. The subsequent reduction of this compound back to Ebselen by cellular thiols (like glutathione) would complete a catalytic cycle, effectively neutralizing a potent inflammatory mediator.

Caption: Catalytic cycle of Ebselen in detoxifying peroxynitrite.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the activity of these compounds.

Protocol: HER2-Ezrin Interaction Assay (AlphaScreen®)

This protocol details a method to measure the inhibitory effect of this compound on the interaction between the HER2 juxtamembrane region and the N-terminal FERM domain of ezrin.[6]

-

Reagent Preparation:

-

Prepare a biotinylated peptide coding for the cytosolic juxtamembrane region of HER2 (biot-JMHER2).

-

Prepare a GST-tagged N-terminal FERM domain of ezrin (GST-FERME).

-

Prepare serial dilutions of this compound (e.g., 0–50 µM) in the appropriate assay buffer.

-

-

Incubation:

-

In a 384-well plate, combine 5 nM biot-JMHER2, 156 µM GST-FERME, and the varying concentrations of this compound.

-

Incubate the mixture for 20 hours at room temperature to allow for binding and inhibition.

-

-

Detection:

-

Add AlphaScreen® Glutathione Donor beads and Streptavidin Acceptor beads to the wells. These beads will bind to the GST-tag and biotin, respectively.

-

Incubate for 1 hour in the dark.

-

-

Measurement:

-

If the HER2-ezrin interaction occurs, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

-

Read the plate using an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the interaction.

-

-

Data Analysis:

-

Plot the signal intensity against the concentration of this compound and calculate the EC₅₀ value.

-

Caption: Workflow for the HER2-Ezrin AlphaScreen® inhibition assay.

Protocol: Measurement of Antioxidant Activity (TBARS Assay)

This protocol measures lipid peroxidation by quantifying thiobarbituric acid-reactive substances (TBARS).[7]

-

System Preparation:

-

Prepare rat liver microsomes as the source of lipids.

-

Prepare an induction solution containing iron, ADP, and ascorbate.

-

-

Reaction:

-

To microsomal samples, add varying concentrations of the test compound (Ebselen, this compound).

-

Initiate lipid peroxidation by adding the induction solution.

-

Incubate at 37°C. Take aliquots at various time points.

-

-

TBARS Reaction:

-

Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Heat the samples (e.g., 95°C for 15 minutes) to allow the formation of the MDA-TBA adduct, which is a pink chromogen.

-

-

Quantification:

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

-

Data Analysis:

-

Plot absorbance (TBARS level) against time. The "lag time" is the initial period with little to no increase in absorbance.

-

Determine the concentration of each compound required to double the lag time compared to the control (no antioxidant).

-

Synthesis of this compound

Understanding the synthesis of this compound is essential for its study and potential development. It is typically prepared by the direct oxidation of Ebselen.[4]

-

Method: A common method involves the ozonolysis of Ebselen. Ebselen is dissolved in a dry solvent (e.g., CDCl₃) and cooled to a low temperature (e.g., -20°C). Ozone gas is then bubbled through the solution until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[4] Removal of the solvent in vacuo yields this compound as a white solid.[4]

Caption: Synthesis of this compound via ozonolysis of Ebselen.

Conclusion

The oxidation of the selenium atom in Ebselen to a selenoxide is not a minor chemical modification but a transformative event that redefines the compound's biological identity. The selenoxide group shifts the primary mechanism of action from broad-spectrum GPx mimicry and antioxidant activity to a highly specific, allosteric inhibition of the HER2 oncoprotein. While this compound retains some ability to interact with the cellular redox environment, particularly in the context of peroxynitrite detoxification, its potency as a general antioxidant is diminished compared to Ebselen. This functional shift highlights the critical role of the selenoxide moiety and opens new therapeutic avenues for this compound as a targeted agent in oncology, distinct from the cytoprotective applications of its parent compound. Further research into this unique structure-activity relationship is warranted to fully exploit the therapeutic potential of this compound and its derivatives.

References

- 1. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and derivatives are new allosteric HER2 inhibitors for HER2‐positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebselen Oxide and Its Interaction with Cellular Thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1] Its biological activity is intrinsically linked to its ability to interact with cellular thiols, mimicking the function of the endogenous antioxidant enzyme glutathione peroxidase (GPx).[2] This technical guide provides an in-depth exploration of the multifaceted interactions between ebselen and its oxidized form, ebselen oxide, with cellular thiols, offering insights for researchers and professionals in drug development.

Ebselen's mechanism of action primarily involves its reaction with sulfhydryl (-SH) groups present in low-molecular-weight thiols like glutathione (GSH) and in cysteine residues within proteins.[3] This reactivity underlies its GPx-like activity, where it catalyzes the reduction of harmful reactive oxygen species (ROS) such as hydrogen peroxide and lipid hydroperoxides, using thiols as reducing cofactors.[2][4] Beyond its antioxidant function, these interactions allow ebselen to modulate various cellular signaling pathways and enzyme activities, making it a compound of significant therapeutic interest.[5]

Core Interaction Chemistry

The fundamental reaction between ebselen and a thiol (RSH) involves the nucleophilic attack of the thiolate anion (RS-) on the selenium atom of ebselen. This leads to the cleavage of the Se-N bond in the isoselenazolone ring and the formation of a selenenyl sulfide intermediate.[6][7] This intermediate is a key player in the catalytic cycle of ebselen's GPx-like activity.

The subsequent reaction of the selenenyl sulfide with another thiol molecule regenerates the active selenol form of ebselen and produces a disulfide (RSSR).[6] This catalytic cycle allows a single molecule of ebselen to detoxify multiple peroxide molecules.

However, the interaction is not always straightforward. Undesired thiol exchange reactions can occur at the selenium center of the selenenyl sulfide intermediate, which can temper the overall catalytic efficiency.[7][8]

Quantitative Analysis of Ebselen's Interaction with Thiols

The following tables summarize key quantitative data from various studies, providing a comparative overview of ebselen's reactivity and inhibitory potential.

| Parameter | Value | Thiol | Condition | Reference |

| Rate Constant | 1.2 x 10² M⁻¹s⁻¹ | Glutathione (GSH) | pH 7.4, 37°C | [9] |

| Rate Constant | 7.2 x 10² M⁻¹s⁻¹ | Thiocholine | pH 7.4, 37°C | [9] |

| Second-order rate constant (H₂O₂ reduction) | 12.3 ± 0.8 mM⁻¹min⁻¹ | Dihydrolipoate (L(SH)₂) | - | [6] |

Table 1: Reaction Kinetics of this compound Metabolites

| Enzyme/Cell Line | IC₅₀ Value | Notes | Reference |

| Endothelial Nitric Oxide Synthase (eNOS) | 8.5 µM | In homogenates of bovine aortic endothelial cells | [10] |

| Endothelial Nitric Oxide Synthase (eNOS) | 6 µM | In rings of rabbit aorta | [10] |

| A549 Lung Cancer Cells | ~12.5 µM | 24-hour exposure | [11][12] |

| Calu-6 Lung Cancer Cells | ~10 µM | 24-hour exposure | [11][12] |

| Normal Human Pulmonary Fibroblasts (HPF) | ~20 µM | 24-hour exposure | [11][12] |

Table 2: Inhibitory Concentrations (IC₅₀) of Ebselen

Signaling Pathways Modulated by Ebselen-Thiol Interactions

Ebselen's reactivity with protein thiols allows it to modulate the activity of key signaling proteins and enzymes. This includes the inhibition of enzymes with critical cysteine residues in their active sites.

Thioredoxin System

Ebselen is a potent inhibitor of thioredoxin reductase (TrxR), an essential enzyme in the thioredoxin system that maintains cellular redox balance. By binding to cysteine residues in the active site of TrxR, ebselen disrupts its ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and subsequent oxidative stress.[3] This mechanism is particularly relevant to its antibacterial and anticancer activities.[3]

Figure 1: Inhibition of the Thioredoxin System by Ebselen.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1, a cysteine-rich protein, acts as a repressor of the transcription factor Nrf2.[13] Electrophiles and oxidants, including potentially ebselen, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant genes.[13]

Figure 2: Modulation of the Keap1-Nrf2 Pathway by Ebselen.

Experimental Protocols

A variety of analytical techniques are employed to investigate the intricate interactions between ebselen and cellular thiols.

Glutathione Peroxidase-like Activity Assay

This assay spectrophotometrically measures the rate of NADPH oxidation in a coupled reaction system to determine the GPx-like activity of ebselen.

Methodology:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, glutathione reductase, and reduced glutathione (GSH).

-

Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide) and ebselen.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of NADPH oxidation is proportional to the GPx-like activity of ebselen.

Figure 3: Workflow for Glutathione Peroxidase-like Activity Assay.

Mass Spectrometry for Thiol Modification Analysis

Mass spectrometry (MS) is a powerful tool to identify and characterize the covalent modification of protein thiols by ebselen.[14][15]

Methodology:

-

Incubate the target protein with ebselen under controlled conditions.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Identify the specific cysteine residues modified by ebselen by searching for the characteristic mass shift in the MS/MS spectra.

Figure 4: Experimental Workflow for Mass Spectrometry Analysis.

Conclusion

The interaction of this compound with cellular thiols is a complex and dynamic process that underpins its diverse biological activities. Its ability to catalytically reduce peroxides, coupled with its capacity to modulate key signaling pathways through direct interaction with protein cysteine residues, highlights its therapeutic potential. For researchers and drug development professionals, a thorough understanding of these fundamental mechanisms is crucial for the rational design of novel therapeutics that target cellular redox pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the promising pharmacological applications of ebselen and related compounds.

References

- 1. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]